![molecular formula C8H10BrN B8732630 2-Bromo-3,5-dimethylaniline](/img/structure/B8732630.png)
2-Bromo-3,5-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3,5-dimethylaniline is a useful research compound. Its molecular formula is C8H10BrN and its molecular weight is 200.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Applications
2-Bromo-3,5-dimethylaniline is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its ability to undergo various chemical transformations makes it valuable for developing new drugs. The following are notable applications:
-
Synthesis of Active Pharmaceutical Ingredients (APIs) :
- It serves as a precursor for synthesizing APIs due to its reactivity with electrophiles and nucleophiles.
- Case studies indicate its role in producing analgesics and anti-inflammatory drugs.
-
Interaction Studies :
- Research has shown that this compound interacts with biological macromolecules such as proteins and nucleic acids, which is crucial for evaluating potential toxicity and therapeutic effects.
- Understanding these interactions helps in assessing pharmacokinetics and pharmacodynamics.
Organic Synthesis Applications
The compound's reactivity also extends to organic synthesis beyond pharmaceuticals:
-
Coupling Reactions :
- It can participate in coupling reactions to form more complex aromatic compounds.
- For instance, it has been used in Suzuki coupling reactions to create biaryl compounds, which are important in materials science and drug development.
-
Functionalization :
- The bromine atom allows for further functionalization, enabling the introduction of various substituents that can modify the compound's properties.
- This characteristic is beneficial for creating tailored compounds for specific applications.
Toxicological Studies
Due to its chemical nature, this compound has been subjected to several toxicological assessments:
- Acute Toxicity : Studies reveal that it exhibits harmful effects if ingested or inhaled, classifying it as a substance that requires careful handling .
- Environmental Impact : Research indicates potential ecological risks associated with its use, particularly regarding aquatic life due to its toxicity profile .
Properties
Molecular Formula |
C8H10BrN |
---|---|
Molecular Weight |
200.08 g/mol |
IUPAC Name |
2-bromo-3,5-dimethylaniline |
InChI |
InChI=1S/C8H10BrN/c1-5-3-6(2)8(9)7(10)4-5/h3-4H,10H2,1-2H3 |
InChI Key |
CQFCAHNYGHRFQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)Br)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.